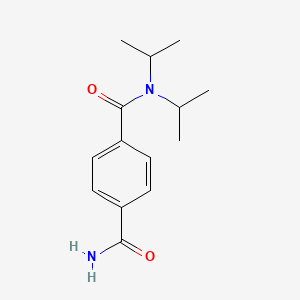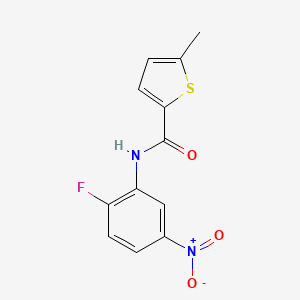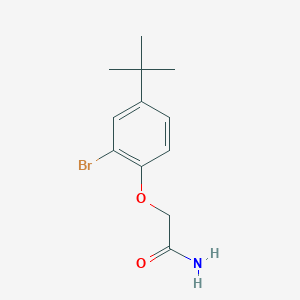![molecular formula C17H19NOS B5863989 1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)
1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as TMT and is a derivative of the compound 2,4,6-trimethylacetophenone. TMT is a yellow crystalline powder that is soluble in most organic solvents.
Mecanismo De Acción
The mechanism of action of TMT is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. TMT has been shown to cause damage to neurons and glial cells in the brain, which may contribute to its neurotoxic effects.
Biochemical and Physiological Effects:
TMT has been shown to have a variety of biochemical and physiological effects. In addition to its neurotoxic effects, TMT has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain types of cancer cells. TMT has also been shown to have antioxidant properties and to protect against oxidative stress in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMT in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. Additionally, TMT has a well-established neurotoxic profile, which makes it a useful tool for studying neurodegenerative diseases. However, TMT also has limitations as a research tool. TMT is highly toxic and must be handled with care. Additionally, the neurotoxic effects of TMT may not accurately reflect the pathophysiology of Alzheimer's disease in humans.
Direcciones Futuras
There are several future directions for research involving TMT. One area of interest is the development of new animal models for studying Alzheimer's disease. Another area of interest is the development of new compounds that are structurally similar to TMT but have improved safety profiles. Finally, there is interest in exploring the potential anticancer properties of TMT and related compounds.
Métodos De Síntesis
The synthesis of TMT involves the reaction of 2,4,6-trimethylacetophenone with thioacetic acid and pyridine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
TMT has been used in a variety of scientific research applications. One of the most notable applications is as a tool for studying Alzheimer's disease. TMT has been shown to induce cognitive impairment and neurodegeneration in animal models, which makes it a useful tool for studying the underlying mechanisms of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2,4,6-trimethyl-3-(pyridin-2-ylsulfanylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-11-9-12(2)17(14(4)19)13(3)15(11)10-20-16-7-5-6-8-18-16/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXYWVDPVHZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC2=CC=CC=N2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)

![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)

![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)
